molecular formula C12H10N2O3 B8722730 6-Benzyloxy-2-pyrazinoic acid CAS No. 179321-60-9

6-Benzyloxy-2-pyrazinoic acid

Cat. No. B8722730
Key on ui cas rn: 179321-60-9
M. Wt: 230.22 g/mol
InChI Key: INWXUSXDYYNSLM-UHFFFAOYSA-N
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Patent
US05574044

Procedure details

To 1 mL of benzyl alcohol cooled in an ice bath was added 0.1 g of 60% sodium hydride oil dispersion. After 15 min., 0.1 g of 6-chloro-2-pyrazinoic acid was added. The mixture was stirred at room temperature for 1 h, then acidified with 2 mL of 1 N HCl. The mixture was cooled in an ice bath and the white precipitate collected by filtration. Drying under vacuum gave 0.132 g of 6-benzyloxy-2-pyrazinoic acid: mp 160°-162° C.; 1H NMR (400 MHz, CDCl3) 9.00 (s, 1H), 8.56 (s, 1H), 7.49-7.36 (m, 5H), 5.46 (s, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:12]1[N:17]=[C:16]([C:18]([OH:20])=[O:19])[CH:15]=[N:14][CH:13]=1.Cl>>[CH2:1]([O:8][C:12]1[N:17]=[C:16]([C:18]([OH:20])=[O:19])[CH:15]=[N:14][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)C(=O)O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the white precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CN=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.132 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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